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molecular formula C11H10BrNO3 B1272855 1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 91348-51-5

1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1272855
M. Wt: 284.11 g/mol
InChI Key: MDFOXHGBFTXKQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187489B2

Procedure details

A mixture of 4-bromoaniline (8.6 g) and itaconic acid (6.5 g) was stirred at 130° C. for 50 minutes. After cooling, a n-hexane-ethyl acetate mixed solution was added to the resulting solid. The compound was collected by filtration to obtain the title compound (13.5 g).
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
n-hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[C:9]([OH:17])(=[O:16])[C:10]([CH2:12][C:13](O)=[O:14])=[CH2:11]>CCCCCC.C(OCC)(=O)C>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([N:6]2[C:13](=[O:14])[CH2:12][CH:10]([C:9]([OH:17])=[O:16])[CH2:11]2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Name
Quantity
6.5 g
Type
reactant
Smiles
C(C(=C)CC(=O)O)(=O)O
Step Two
Name
n-hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
was stirred at 130° C. for 50 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The compound was collected by filtration

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N1CC(CC1=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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